molecular formula C19H23N3O3S B5449064 2-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]-N-3-pyridinylbenzamide

2-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]-N-3-pyridinylbenzamide

Cat. No.: B5449064
M. Wt: 373.5 g/mol
InChI Key: JAEPYISYFLISTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a pyridine ring, a sulfonyl group, and an amide group . These functional groups suggest that this compound may have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and pyridine rings would add a level of rigidity to the molecule, while the sulfonyl and amide groups could participate in various types of intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, while the sulfonyl group could potentially be reduced .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it might exhibit polarity due to the presence of the sulfonyl and amide groups, which could affect its solubility in various solvents .

Future Directions

The potential applications of this compound would depend on its physical, chemical, and biological properties. Given its complex structure and the presence of several functional groups, it could be of interest in the field of medicinal chemistry . Further studies would be needed to explore its properties and potential uses.

Properties

IUPAC Name

2-methyl-5-(4-methylpiperidin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-14-7-10-22(11-8-14)26(24,25)17-6-5-15(2)18(12-17)19(23)21-16-4-3-9-20-13-16/h3-6,9,12-14H,7-8,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEPYISYFLISTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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